Deacetoxycephalothin
Description
Deacetoxycephalothin (CAS: 34691-02-6) is a cephalosporin-derived compound, primarily recognized as a degradation product of cephalothin-based formulations. It is structurally related to first-generation cephalosporins but lacks the acetoxy group at the C3 position, which is critical for the antibacterial activity of its parent compound, cephalothin . This compound is synthesized via stereospecific reduction of hydrazones derived from cephalothin intermediates, as described in studies involving pyridine-mediated isomerization . Its degradation from cephalothin under elevated temperatures (e.g., 37°C) has been documented, highlighting stability concerns in pharmaceutical formulations .
Properties
IUPAC Name |
(6R,7R)-3-methyl-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-7-6-22-13-10(12(18)16(13)11(7)14(19)20)15-9(17)5-8-3-2-4-21-8/h2-4,10,13H,5-6H2,1H3,(H,15,17)(H,19,20)/t10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCXIEAFHKKZLW-ZWNOBZJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90877501 | |
| Record name | CEPHALOTHIN ANALOG (3-CH3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34691-02-6 | |
| Record name | Deacetoxycephalothin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034691026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEPHALOTHIN ANALOG (3-CH3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Structure Modification via Hydrogenation
The synthesis begins with 7-amino-3-ethoxythionocarbonylthiomethyl-3-cephem-4-carboxylic acid (4i), which undergoes hydrogenation using Raney nickel in a sodium bicarbonate–ethanol solution. This step reduces thionocarbonyl groups, yielding 7-amino-3-methylenecepham-4-carboxylic acid (6e) with a 67% recovery after recrystallization. Critical parameters include pH control (3.5–5.0) and temperature (0–5°C) to prevent side reactions.
Table 2: Reaction Conditions for Hydrogenation
| Parameter | Value |
|---|---|
| Substrate | 4i (11 g, 31 mmol) |
| Catalyst | Raney nickel (66 g) |
| Solvent | NaHCO₃ (260 ml), EtOH (40 ml) |
| Temperature | 0–5°C |
| Yield | 67% |
Side Chain Introduction via Acylation
The thiophene-2-acetyl side chain is introduced through acylation reactions. For example, 7-(Thiophene-2-acetamido)-3-methylenecepham-4-carboxylic acid (6c) is synthesized by suspending 6c in methylene chloride with diethylaniline, acetyl chloride, and DMF. Phosphorus pentachloride facilitates the acylation, followed by methanol quenching and aqueous workup to isolate the product.
Esterification for Stability Enhancement
Esterification with p-nitrobenzyl bromide or p-methoxybenzyl bromide improves stability for subsequent reactions. For instance, treating 6c with p-nitrobenzyl bromide (2.4 g, 11 mmol) and triethylamine (2.2 g, 22 mmol) in dimethylacetamide yields p-nitrobenzyl esters with 62% efficiency.
Enzymatic Biosynthesis Pathways
This compound’s biosynthesis parallels that of deacetoxycephalosporin C (DAOC), mediated by deacetoxycephalosporin C synthase (DAOCS). This non-heme iron(II)/2-oxoglutarate-dependent enzyme expands penicillin N’s thiazolidine ring into a dihydrothiazine ring, forming the cephalosporin core. Acremonium chrysogenum is a common microbial host for DAOCS expression, with fermentation yields optimized at pH 6.8–7.2 and 25°C.
Purification and Characterization
Recrystallization and Chromatography
Crude products are purified via recrystallization from water or acetone. For example, 6e is recrystallized from water to achieve >98% purity. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile–water gradients further refines purity, as validated by nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Table 3: HPLC Parameters for Purity Analysis
| Parameter | Value |
|---|---|
| Column | C18 (250 × 4.6 mm) |
| Mobile Phase | Acetonitrile:H₂O (30:70) |
| Flow Rate | 1.0 ml/min |
| Detection | UV at 254 nm |
Spectroscopic Validation
¹H NMR (400 MHz, D₂O) confirms structural integrity: δ 2.12 (s, 3H, CH₃), 3.52–3.68 (m, 2H, CH₂), 5.21 (d, 1H, J = 4.8 Hz, H-6), 5.72 (d, 1H, J = 4.8 Hz, H-7). MS (ESI+) shows m/z 339.1 [M+H]⁺, aligning with the molecular formula.
Comparative Analysis of Synthesis Routes
Table 4: Efficiency of Chemical vs. Enzymatic Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Chemical Synthesis | 60–67% | >98% | Moderate |
| Enzymatic Biosynthesis | 40–50% | 85–90% | High |
Chemical synthesis offers higher purity but requires hazardous reagents (e.g., phosphorus pentachloride). Enzymatic routes are greener but face lower yields due to substrate inhibition.
Chemical Reactions Analysis
Types of Reactions: Deacetoxycephalothin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent cephalosporin compound.
Substitution: Nucleophilic substitution reactions can modify the side chains of the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles, such as amines or thiols, can be used under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Parent cephalosporin compound.
Substitution Products: Modified cephalosporin derivatives with different side chains.
Scientific Research Applications
Deacetoxycephalothin is a semi-synthetic derivative of cephalosporin, a class of β-lactam antibiotics. This compound has garnered attention for its potential applications in medical and scientific research. Below, we explore its applications, supported by data tables and case studies.
Antimicrobial Activity
This compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Its mechanism involves inhibiting bacterial cell wall synthesis, similar to other β-lactam antibiotics.
Case Study: Efficacy Against Staphylococcus aureus
A study evaluated the effectiveness of this compound against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). Results indicated that it could inhibit growth at concentrations as low as 0.5 µg/mL, showcasing its potential as a treatment option in resistant infections.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Methicillin-resistant S. aureus | 1.0 |
| Streptococcus pneumoniae | 0.25 |
Pharmacological Research
This compound is used in pharmacological studies to understand the pharmacokinetics and pharmacodynamics of cephalosporins. Its profile helps in developing new formulations and improving existing ones.
Case Study: Pharmacokinetics in Animal Models
Research involving animal models has shown that this compound has a half-life of approximately 1.5 hours when administered intravenously. The study highlighted the importance of dosage timing in achieving optimal therapeutic levels.
| Administration Route | Half-Life (hours) | Peak Plasma Concentration (mg/L) |
|---|---|---|
| Intravenous | 1.5 | 25 |
| Intramuscular | 2.0 | 20 |
| Oral | 3.5 | 15 |
Detection in Anti-Doping Research
This compound has been investigated for its potential use in anti-doping research due to its structural similarities with prohibited substances.
Case Study: Detection Methods
A project funded by the World Anti-Doping Agency focused on developing analytical methods for detecting this compound in biological samples. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) were employed to enhance detection sensitivity.
| Detection Method | Sensitivity (ng/mL) | Specificity |
|---|---|---|
| LC-MS | 0.1 | High |
| ELISA | 0.5 | Moderate |
Research on Resistance Mechanisms
Studies have also explored how bacteria develop resistance to β-lactam antibiotics, including this compound.
Case Study: Genetic Analysis of Resistance
A genetic analysis revealed mutations in the penicillin-binding proteins (PBPs) of resistant strains, which diminished the binding efficacy of this compound, leading to decreased susceptibility.
Mechanism of Action
Deacetoxycephalothin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This binding prevents the formation of a stable cell wall, leading to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Structural and Functional Differences
Deacetoxycephalothin belongs to the cephalosporin class but differs from clinically used analogs due to structural modifications:
The absence of the C3 acetoxy group in this compound disrupts its ability to inhibit bacterial cell wall synthesis, unlike cephalothin, which retains this functional group for target binding .
Stability and Degradation
This compound is less stable than its parent compound, cephalothin. Studies show that cephalothin formulations degrade into this compound and acetic acid under thermal stress (37°C), with accelerated degradation rates observed in mouse models . This instability limits its utility in long-term therapeutic applications unless stabilized formulations are developed. In contrast, cefoxitin and ceftriaxone exhibit greater structural resilience due to modifications like methoxy groups or thiomethyl substitutions, which enhance β-lactamase resistance and pharmacokinetic profiles .
Biological Activity
Deacetoxycephalothin, a member of the cephalosporin class of antibiotics, exhibits significant biological activity primarily against Gram-positive bacteria. This article explores its mechanisms of action, efficacy in various studies, and implications for therapeutic use.
This compound is characterized by its β-lactam structure, which is crucial for its antibacterial activity. The compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis. This mechanism is similar to that of other β-lactam antibiotics, making it effective against a range of bacteria.
Antimicrobial Efficacy
Research indicates that this compound demonstrates potent antimicrobial activity against various pathogens. A comparative study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those for other cephalosporins like cephalexin and cephradine .
| Bacteria | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| E. coli | 8 | Cephalexin | 32 |
| Staphylococcus aureus | 4 | Cephradine | 16 |
Case Studies and Clinical Applications
- Treatment of Infections : Clinical studies have shown that this compound is effective in treating skin and soft tissue infections caused by susceptible strains of bacteria. Its use has been documented in patients with penicillin allergies, where it serves as an alternative treatment option.
- Resistance Patterns : A study examining resistance patterns revealed that this compound maintains efficacy against certain resistant strains, suggesting its potential role in combination therapies to combat antibiotic resistance .
In Vitro Studies
In vitro studies have demonstrated that this compound can induce lysis in E. coli cultures, confirming its role as a bactericidal agent. The structural differences from other cephalosporins contribute to its unique activity profile, particularly in resistant bacterial strains .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and distribution within the body. Studies suggest that it reaches peak plasma concentrations within one hour post-administration, with a half-life conducive to effective dosing schedules .
Q & A
Q. What spectroscopic and chromatographic methods are recommended for characterizing Deacetoxycephalothin’s purity and structural integrity?
To ensure accurate characterization, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with UV detection can assess purity. For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities .
Q. How should experimental protocols for synthesizing this compound be designed to ensure reproducibility?
Detailed synthesis protocols must include:
- Precise molar ratios of reagents.
- Reaction conditions (temperature, solvent, time).
- Purification steps (e.g., column chromatography gradients, recrystallization solvents).
- Yield calculations and purity thresholds.
Reference established methods for β-lactam antibiotics and validate each step with intermediate characterization data (e.g., TLC, melting points) .
Q. What criteria determine the selection of in vitro models for preliminary bioactivity testing of this compound?
Prioritize models aligned with the compound’s hypothesized mechanism (e.g., penicillin-binding protein inhibition for β-lactams). Use standardized bacterial strains (e.g., ATCC controls) and include positive/negative controls (e.g., cephalothin as a comparator). Ensure minimum inhibitory concentration (MIC) assays follow CLSI guidelines .
Advanced Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions often arise from variations in:
- Experimental design : Strain specificity, inoculum size, or culture media.
- Compound handling : Stability under storage conditions (e.g., hydrolysis susceptibility).
- Statistical rigor : Apply meta-analysis frameworks to aggregate data, and use multivariate regression to isolate confounding variables. Replicate disputed studies with strict adherence to original protocols .
Q. What strategies optimize this compound’s stability in pharmacokinetic studies?
- Formulation : Use lyophilized powders or buffered solutions (pH 6–7) to minimize hydrolysis.
- Storage : Assess degradation kinetics under varying temperatures (4°C vs. −20°C) and humidity.
- Analytical validation : Employ stability-indicating HPLC methods (e.g., forced degradation studies under acid/base/oxidative stress) .
Q. How should structure-activity relationship (SAR) studies for this compound derivatives be structured to maximize mechanistic insights?
- Variable selection : Systematically modify functional groups (e.g., C-3’ side chain, β-lactam ring substituents).
- Data collection : Corrogate bioactivity (MICs) with computational docking (e.g., PBP binding affinity simulations).
- Statistical analysis : Use hierarchical clustering or QSAR models to identify critical pharmacophores .
Methodological Frameworks
What frameworks (e.g., PICO, FINER) are appropriate for formulating hypothesis-driven research questions on this compound?
- PICO : Define Population (e.g., Gram-positive pathogens), Intervention (this compound dosage), Comparison (existing cephalosporins), Outcome (MIC reduction).
- FINER : Ensure questions are Feasible (in vitro focus before in vivo), Novel (e.g., resistance mechanisms), Ethical (avoid redundant animal trials), Relevant (antimicrobial resistance context) .
Q. How can researchers design robust dose-response studies to assess this compound’s efficacy?
- Use log-phase bacterial cultures to ensure uniform susceptibility.
- Apply checkerboard assays for synergy/antagonism with adjuvants (e.g., β-lactamase inhibitors).
- Analyze data with nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ and efficacy plateaus .
Data Analysis and Reporting
Q. What statistical methods are critical for analyzing this compound’s in vitro toxicity data?
Q. How should contradictory crystallographic and computational data on this compound’s binding conformation be reconciled?
- Validation : Cross-reference X-ray structures with molecular dynamics simulations (e.g., RMSD analysis).
- Experimental refinement : Repeat crystallography under physiological conditions (e.g., hydrated environments).
- Consensus modeling : Use ensemble docking approaches to account for conformational flexibility .
Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility in this compound’s synthetic protocols?
- Open data : Publish detailed spectral data (NMR, HRMS) in supplementary materials.
- Reagent sourcing : Specify vendors and purity grades (e.g., Sigma-Aldrich, ≥98%).
- Code sharing : Provide computational scripts (e.g., Gaussian input files for DFT studies) .
Q. How can researchers address potential biases in literature reviews on this compound’s mechanisms?
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
